2,5-Dihydroxyterephthalic acid
Description
Historical Context and Significance of Aromatic Dicarboxylic Acids in Research
Aromatic dicarboxylic acids, defined by a carboxyl group (-COOH) directly attached to an aromatic ring, are a foundational class of compounds in organic chemistry. numberanalytics.com Their importance stems from their versatility as precursors and intermediates in the synthesis of a wide array of chemicals, materials, and pharmaceuticals. numberanalytics.comnumberanalytics.com Historically, these compounds have been central to the development of polymer science. For instance, terephthalic acid, an isomer of DHTA, is a major commodity chemical used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer in packaging and textiles. aip.org Similarly, isophthalic acid is employed in the manufacture of high-strength polymers. aip.org
The significance of aromatic dicarboxylic acids extends into pharmaceuticals, where the carboxylic acid moiety is crucial for the biological activity of many drugs, such as aspirin. numberanalytics.com They are also integral to the production of dyes, pigments, and agrochemicals. numberanalytics.comnumberanalytics.com The ability of the carboxyl groups to engage in hydrogen bonding influences the physical properties of these compounds, such as melting point and solubility, making them a subject of structural studies to understand their behavior in various applications. numberanalytics.comaip.org The ongoing exploration of these acids, including functionalized variants like DHTA, continues to drive innovation in materials science and synthetic chemistry. aip.org
Unique Structural Features of 2,5-Dihydroxyterephthalic Acid for Molecular Engineering
The distinct properties and utility of this compound in molecular engineering are a direct result of its specific molecular architecture. pubcompare.ai Its chemical formula is C₈H₆O₆, and its structure consists of a planar benzene (B151609) ring with two carboxylic acid groups positioned opposite each other (at positions 1 and 4) and two hydroxyl groups also in a para arrangement (at positions 2 and 5). ontosight.aicymitquimica.comnih.gov
This unique arrangement of functional groups confers several key features:
Symmetrical Functional Groups : The molecule possesses two sets of symmetric oxygen-donating functional groups, specifically β-hydroxy acid moieties. rsc.org This symmetry is advantageous for creating ordered, predictable structures in polymers and coordination networks.
Multiple Coordination and Bonding Sites : The presence of both carboxylic acid and hydroxyl groups provides multiple sites for chemical reactions, including esterification, amidation, and, crucially, coordination with metal ions. cymitquimica.com The hydroxyl groups can participate in forming strong intramolecular hydrogen bonds with the adjacent carboxylic acid groups. researchgate.netbiosynth.com
Acidity and Reactivity : The carboxylic acid groups give the molecule strong acidic properties. cymitquimica.com These groups can be deprotonated to form carboxylates, which are excellent ligands for metal centers. The molecule can be partially deprotonated (at the carboxylic acid sites) or fully deprotonated (at both carboxylic acid and hydroxyl sites), allowing for versatile coordination chemistry. rsc.org
Redox Activity : The hydroquinone (B1673460) moiety within the DHTA structure allows it to exhibit redox-active properties, making it a valuable component for materials involved in electrochemical applications. rsc.org
These structural characteristics make this compound a highly versatile building block, enabling the construction of complex and functional materials with precise structural control. pubcompare.ai
Table 1: Physicochemical Properties of this compound This interactive table provides key data on the physical and chemical properties of the compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆O₆ | nih.gov |
| Molecular Weight | 198.13 g/mol | nih.gov |
| Appearance | White to off-white crystalline solid | cymitquimica.com |
| CAS Number | 610-92-4 | nih.gov |
| Melting Point | >300 °C | sigmaaldrich.com |
| Solubility | Soluble in polar solvents like water and alcohols | cymitquimica.com |
| Synonyms | 2,5-Dihydroxy-1,4-benzenedicarboxylic acid, Hydroquinone-2,5-dicarboxylic acid | cymitquimica.com |
Overview of Key Research Domains Involving this compound
The unique structural attributes of this compound have positioned it as a crucial component in several cutting-edge research domains. Its ability to act as a versatile linker molecule has been exploited in the synthesis of novel materials with diverse functionalities.
Metal-Organic Frameworks (MOFs): DHTA is extensively used as an organic linker to construct Metal-Organic Frameworks (MOFs), a class of porous crystalline materials. cd-bioparticles.net In this context, it is also referred to as H₄dobdc or H₄dhtp. acs.org The combination of DHTA with various metal ions (such as magnesium, manganese, cobalt, nickel, zinc, titanium, and zirconium) leads to the formation of well-known MOF structures, including the MOF-74 (or CPO-27) series. acs.orgchemrxiv.orgchromatographyonline.com These materials feature one-dimensional channels and densely packed open metal sites, making them highly effective for applications such as:
Gas Storage and Separation : The porous nature and specific binding sites within MOFs made from DHTA are ideal for adsorbing gases like hydrogen and carbon dioxide. acs.orgresearchgate.net
Electrochromism : Certain MOFs incorporating the DHTA linker exhibit electrochromism, where the material changes color in response to an electrical charge. chemrxiv.orgchemrxiv.org This property is attributed to the redox activity of the DHTA linker itself. chemrxiv.org
Sensing : MOFs synthesized with DHTA can act as luminescent sensors. For example, a cadmium-based MOF was designed for water detection, leveraging the excited-state proton transfer (ESPT) properties of the DHTA linker. acs.org Similarly, a zirconium-based MOF composite demonstrated ultrasensitive detection of aluminum ions. nih.gov A zinc-based coordination polymer has shown potential for sensing organic solvents and iron (III) ions. mdpi.com
Polymer Chemistry: The dicarboxylic acid and dihydroxyl functionalities make DHTA a valuable monomer for creating advanced polymers. ontosight.aicymitquimica.com It can be polymerized with other monomers to produce high-performance fibers with exceptional strength. google.com The inclusion of DHTA in polymer backbones can impart specific properties due to its rigidity and potential for hydrogen bonding. cymitquimica.com
Organic and Materials Synthesis: Beyond MOFs and polymers, DHTA serves as an important intermediate in organic synthesis. pubcompare.aiottokemi.com It is used to create charge-transfer cocrystals with applications in photoelectric detectors and solid-state lighting. rsc.orgresearchgate.net Furthermore, it has been investigated as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where it improves the detection and imaging of amino acids in biological samples. acs.org
Table 2: Key Research Applications of this compound This interactive table summarizes the primary fields of research and specific uses for the compound.
| Research Domain | Specific Application | Metal/Coformer (Example) | Reference |
|---|---|---|---|
| Materials Science | Metal-Organic Frameworks (MOFs) for Gas Storage | Ti(IV), Zr(IV), Hf(IV) | acs.orgresearchgate.net |
| Electrochromic Devices | Mg, Mn, Co, Zn | chemrxiv.orgchemrxiv.org | |
| Luminescent Sensing (Water, Metal Ions) | Cd(II), Zr(IV), Zn(II) | acs.orgnih.govmdpi.com | |
| Photoelectric Detectors | Charge-transfer cocrystal | rsc.org | |
| Polymer Chemistry | High-Strength Fibers | Poly[(1,4-dihydrodiimidazo[4,5-b:4′,5′-e]pyridine-2,6-diyl) (2,5-dihydroxy-1,4-phenylene)] | google.com |
| Specialty Polyesters & Polyamides | N/A | ontosight.aicymitquimica.com | |
| Analytical Chemistry | MALDI Matrix for Amino Acid Detection | N/A | acs.org |
| Organic Synthesis | Intermediate for Dyes and Pharmaceuticals | N/A | ottokemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydroxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O6/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFRNYNHAZOYNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209867 | |
| Record name | 2,5-Dihydroxyterephthalic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-92-4 | |
| Record name | 2,5-Dihydroxyterephthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dihydroxyterephthalic acid | |
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| Record name | 610-92-4 | |
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| Record name | 2,5-Dihydroxyterephthalic acid | |
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| Record name | 2,5-dihydroxyterephthalic acid | |
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Synthetic Methodologies and Chemical Transformations of 2,5 Dihydroxyterephthalic Acid
Established Synthetic Pathways to 2,5-Dihydroxyterephthalic Acid
The Kolbe-Schmitt reaction is a well-established method for synthesizing aromatic hydroxy acids. wikipedia.org It involves the carboxylation of a phenoxide with carbon dioxide, typically under elevated temperature and pressure. wikipedia.orgnumberanalytics.com In the context of DHTA synthesis, hydroquinone (B1673460) is the starting material. The process begins with the formation of a dialkali metal salt of hydroquinone, which then reacts with carbon dioxide. google.comgoogle.com
Historically, the dicarboxylation of hydroquinone to produce DHTA required very high pressures and resulted in low conversion rates and yields. epo.org For instance, one process reported the formation of only 0.3 g of DHTA from 5.5 g of hydroquinone, with the major product being the monocarboxylic acid, 2,5-dihydroxybenzoic acid. google.com The reaction is sensitive to the presence of water, which can impede the carboxylation process, often necessitating the use of dry starting materials. researchgate.net
Innovations have aimed to improve this method. One approach involves conducting the reaction in the presence of an alkali metal formate (B1220265) at temperatures above its melting point, which has been shown to produce the dipotassium (B57713) salt of DHTA in quantitative yield within a few hours. google.com Another improved process involves reacting hydroquinone with carbon dioxide in the presence of a specific amount of water (1.2 to 2.8 moles per mole of hydroquinone), which can surprisingly lead to better results at lower CO2 pressures. google.com
An alternative route to DHTA involves the nucleophilic substitution of halogenated terephthalic acids. byjus.comorganic-chemistry.orgmasterorganicchemistry.com This method typically starts with 2,5-dibromoterephthalic acid (DBTA) or 2,5-diiodoterephthalic acid. google.comepo.org The process involves contacting the 2,5-dihaloterephthalic acid with a base in water to form its dibasic salt. google.comjustia.com This salt is then treated with a copper source in the presence of a coordinating ligand under basic conditions (pH of at least 8) to form the dibasic salt of DHTA. google.comjustia.com The final step involves acidifying the salt to precipitate the this compound product. google.comjustia.com
This method is reported to produce DHTA in high yields and purity. justia.com Precursors like 2,5-dibromoterephthalic acid are commercially available or can be synthesized by methods such as the oxidation of 2,5-dibromo-1,4-dimethylbenzene. google.comjustia.com Similarly, 2,5-diiodoterephthalic acid can be synthesized by oxidizing 2,5-diiodo-1,4-dimethylbenzene. google.comjustia.com Early work by Marzin demonstrated the synthesis of DHTA from DBTA in the presence of copper powder. google.com
The oxidation of alkylaromatic precursors, such as p-xylene (B151628), presents another synthetic pathway. justia.com A one-step method has been developed where p-xylene is directly oxidized to this compound using an oxidant in the presence of a copper-containing catalyst. google.com This approach is noted for using readily available and low-cost raw materials and for being a single-step reaction, which can reduce the number of reactors needed in industrial production. google.com
In one example of this process, p-xylene is reacted in a solvent mixture of acetonitrile (B52724) and trifluoroacetic acid with hydrogen peroxide as the oxidant, catalyzed by a copper-silica composite (Cu-SiO2) at 80°C for 12 hours, achieving an isolated yield of approximately 60.7%. google.com Another study utilized a copper-doped mesoporous material, Cu-MCM-41, as a catalyst for the one-step oxidation of p-xylene, achieving moderate conversion with high selectivity for the desired product. researchgate.netmdpi.com
Halogenated Precursor Routes (e.g., from 2,5-dibromoterephthalic acid or 2,5-diiodoterephthalic acid)
Process Optimization and Reaction Condition Analysis in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of DHTA while minimizing costs and environmental impact. Key factors include the choice of catalysts, ligands, temperature, and pressure.
Catalysts and ligands play a pivotal role, particularly in the synthesis from halogenated precursors. Copper-based catalysts are central to these reactions. google.comjustia.com The process involves a copper source used in conjunction with a ligand that coordinates to the copper. google.comjustia.com Various ligands can be used, including Schiff bases and amino acids. google.comgoogle.com The combination of a copper source and a ligand under basic conditions facilitates the conversion of the dibasic salt of 2,5-dihaloterephthalic acid to the dibasic salt of DHTA. google.comgoogle.com For instance, the condensation of 2,5-dibromoterephthalic acid with phenol (B47542) has been reported using potassium hydroxide (B78521) and copper powder as catalysts. guidechem.com
In the Kolbe-Schmitt synthesis, the presence of certain potassium salts, such as those with the formula CnH2n+1COOK (where n is 1-17), allows the reaction to proceed at relatively lower temperatures (150-290°C) and pressures, leading to high yields of DHTA. epo.orgresearchgate.net This method is considered safe, low-cost, and less damaging to reaction equipment. epo.orgresearchgate.net Research on the carboxylation of potassium phenoxide has shown that it can form both ortho and para isomers, with the product distribution being temperature-dependent. researchgate.net
Temperature and pressure are critical parameters in the Kolbe-Schmitt synthesis of DHTA. numberanalytics.com Generally, higher temperatures and pressures facilitate the carboxylation step, increasing the reaction rate and yield. numberanalytics.com The reaction is typically conducted at temperatures between 160°C and 240°C under superatmospheric pressure. google.com
One study optimized the synthesis in a slurry reactor, finding optimal conditions at 200°C and 10 bar pressure, which resulted in an 83% yield of DHTA. researchgate.net The reaction temperature for the carboxylation of a dialkali metal salt of hydroquinone is preferably between 150-290°C, with 230-280°C being most preferable. epo.org Below 150°C, the reaction may not proceed efficiently, while temperatures above 290°C may lead to side reactions and offer no benefit in yield. epo.org The pressure of carbon dioxide is preferably in the range of 0-10 MPa, and more preferably 0-5 MPa. epo.org The presence of specific amounts of water can also allow the synthesis to be carried out at lower carbon dioxide pressures. google.com
Interactive Data Table: Synthesis of this compound via Oxidation of p-Xylene
| Precursor | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Xylene | Cu-SiO2 | Hydrogen Peroxide | Acetonitrile, Trifluoroacetic Acid | 80 | 12 | ~60.7 |
| p-Xylene | Cu-MCM-41 | Hydrogen Peroxide | Acetonitrile, Acetic Acid | 80 | 5 | 73 (Selectivity) |
Interactive Data Table: Kolbe-Schmitt Reaction Conditions and Yields
| Starting Material | Catalyst/Additive | Temperature (°C) | Pressure | Time | Yield (%) |
| Disodium (B8443419) salt of hydroquinone | Sodium Acetate (B1210297) | 200 | 10 bar | 250 min | 83 |
| Hydroquinone | Potassium Formate | 175-225 | - | 3-4 h | Quantitative (salt) |
| Hydroquinone & KOH | n-octane (solvent) | 220 | 11.5 MPa | 4 h | 76.52 |
| Hydroquinone | - | 160-240 | Superatmospheric | up to 5 h | 67-78 |
Solvent Systems and Reaction Medium Considerations
The choice of solvent system or reaction medium is a critical factor in the synthesis of this compound (DHTA), heavily influencing reaction efficiency, yield, and purity. The selection is contingent upon the specific synthetic route employed.
Several distinct methodologies have been documented, each with its own optimal medium. In a high-temperature, high-pressure carboxylation of hydroquinone with potassium hydroxide, n-octane has been utilized as a non-polar organic solvent, with yields reaching up to 76.52%. researchgate.net Another approach involves the carboxylation of hydroquinone in molten potassium formate, which serves as both a reactant and the reaction medium, eliminating the need for a separate solvent. rsc.org
For syntheses starting from different precursors, the solvent systems vary accordingly. The oxidation of p-xylene to DHTA can be performed in a mixed-solvent system consisting of ethanol (B145695) and trifluoroacetic acid. chemicalbook.com A common route involving the hydrolysis of a 2,5-dihaloterephthalic acid, such as 2,5-dibromoterephthalic acid, is typically conducted in water. google.comjustia.com In this process, water acts as the solvent to facilitate the formation of the dibasic salt of the reactant and, subsequently, the dibasic salt of the DHTA product in a basic aqueous solution with a pH of at least 8. google.comjustia.com
Furthermore, the synthesis of metal-organic frameworks (MOFs) using DHTA as a linker is often carried out in polar solvents. Water is a common medium, for instance, in the synthesis of the MOF Ni₂(dhtp) where an aqueous suspension of DHTA is refluxed with an aqueous solution of nickel acetate. rsc.org Other solvents such as methanol (B129727) and dimethylformamide (DMF) are also used for MOF synthesis. researchgate.net For purification purposes, acetonitrile has been employed. nih.gov
| Synthetic Route | Starting Material(s) | Solvent/Reaction Medium | Reference(s) |
|---|---|---|---|
| Kolbe-Schmitt Type Carboxylation | Hydroquinone, Potassium Hydroxide | n-Octane | researchgate.net |
| Carboxylation in Molten Salt | Hydroquinone, Potassium Formate | Molten Potassium Formate | rsc.org |
| Oxidation | p-Xylene | Ethanol, Trifluoroacetic Acid | chemicalbook.com |
| Copper-Catalyzed Hydrolysis | 2,5-Dihaloterephthalic Acid | Water (basic pH) | google.com, justia.com |
| MOF Synthesis | This compound, Metal Salt | Water, Methanol, or DMF | rsc.org, researchgate.net |
Derivatization and Functionalization Reactions of this compound
The structure of this compound, featuring two carboxylic acid groups and two hydroxyl groups on an aromatic ring, makes it a highly versatile precursor for a wide range of derivatives. cymitquimica.com These functional groups can undergo various chemical transformations, allowing for the synthesis of monomers and polymers with tailored properties. google.comjustia.com The resulting materials can incorporate a variety of functionalities, including ester, ether, amide, imide, and imidazole (B134444) groups. google.com
Esterification and Amidation Reactions
The two carboxylic acid moieties on the DHTA molecule are primary sites for esterification and amidation reactions. cymitquimica.com
Esterification: DHTA reacts with alcohols to form esters. This includes the conversion to 2,5-dialkoxyterephthalic acids, which are not only stable derivatives but can also serve as intermediates in other synthetic pathways. google.comgoogle.com
Amidation: The reaction of DHTA's carboxylic acid groups with amines leads to the formation of amides. This reaction is fundamental to the creation of certain polyamide structures. cymitquimica.com
| Reaction Type | Co-Reactant | Resulting Functional Group | Reference(s) |
|---|---|---|---|
| Esterification | Alcohol | Ester | google.com, cymitquimica.com |
| Amidation | Amine | Amide | google.com, cymitquimica.com |
Formation of Specialized Derivatives for Polymeric Applications
This compound is a key monomer in the synthesis of advanced polymers, most notably high-strength rigid-rod polymers and metal-organic frameworks (MOFs). google.comresearchgate.netgoogle.com
Rigid-Rod Polymers: DHTA is a crucial monomer for producing high-strength fibers. justia.comgoogle.com A prominent example is the polymer poly[(1,4-dihydrodiimidazo[4,5-b:4′,5′-e]pyridine-2,6-diyl) (2,5-dihydroxy-1,4-phenylene)], commonly known as PIPD. google.comgoogle.comscispace.com This polymer is synthesized through the condensation of DHTA with 2,3,5,6-tetraaminopyridine. scispace.com The polymerization reaction is typically carried out in strong polyphosphoric acid at temperatures ranging from 160°C to 250°C. google.comjustia.com
Metal-Organic Frameworks (MOFs): In the field of coordination polymers, DHTA serves as an organic linker or strut to connect metal ions, forming porous, crystalline structures known as MOFs. rsc.orgresearchgate.net The specific MOF known as Ni₂(dhtp) (also designated CPO-27-Ni or MOF-74(Ni)) is synthesized by reacting DHTA with a nickel source, such as nickel acetate, in a suitable solvent like water or methanol. rsc.orgresearchgate.net The resulting materials exhibit high surface areas and are investigated for various applications. rsc.org
| Polymer Type | Co-Reactant(s) | Resulting Polymer/Material | Reference(s) |
|---|---|---|---|
| Rigid-Rod Polymer | 2,3,5,6-Tetraaminopyridine, Polyphosphoric Acid | PIPD (Polyimidazopyridine) | google.com, scispace.com, google.com |
| Metal-Organic Framework (MOF) | Nickel(II) Acetate | Ni₂(dhtp) / CPO-27-Ni | rsc.org |
Coordination Chemistry and Metal Organic Frameworks Mofs Based on 2,5 Dihydroxyterephthalic Acid
Ligand Design Principles and Coordination Modes of 2,5-Dihydroxyterephthalic Acid
The design of MOFs using this compound is underpinned by its inherent chemical characteristics, which allow for a range of coordination possibilities with metal centers.
This compound is a bifunctional organic linker, possessing two carboxylic acid groups and two hydroxyl groups attached to a central benzene (B151609) ring. cymitquimica.com This duality of functional groups provides multiple sites for coordination with metal ions. The molecule can coordinate to metal centers through its carboxylate oxygen atoms and/or its hydroxyl oxygen atoms, leading to a variety of structural motifs. The presence of both hard (carboxylate) and relatively softer (hydroxyl) donor atoms allows for bonding with a wide range of metal ions. This bifunctionality is a key factor in the formation of diverse and stable MOF architectures. rsc.org The hydroxyl groups, in particular, can introduce additional functionality, such as influencing the electronic properties and providing sites for post-synthetic modification. cymitquimica.comnih.gov
The geometry of the ligand, with its two sets of oxygen-donating functional groups in a symmetric arrangement, makes it a prime candidate for constructing porous coordination polymers. rsc.org The interplay between the carboxylic acid and hydroxyl groups in binding to metal centers is a critical aspect of the ligand's design. For instance, in some structures, only the carboxylic acid groups are deprotonated and involved in coordination, while in others, both the carboxylic and hydroxyl groups participate. researchgate.net
The coordination behavior of this compound is profoundly influenced by its deprotonation state. The molecule can exist in different protonation states, most commonly as the dianionic H₂dhtp²⁻ form, where only the carboxylic acid groups are deprotonated, or as the tetra-anionic dhtp⁴⁻ form, where both the carboxylic acid and hydroxyl groups are deprotonated. rsc.orgrsc.org
The H₂dhtp²⁻ ligand, with its deprotonated carboxylate groups, can act as a bridging ligand connecting multiple metal centers. rsc.org This form of the ligand has been observed to bridge one, two, three, four, six, and even seven metal centers, showcasing its remarkable coordination versatility. rsc.org In contrast, the fully deprotonated dhtp⁴⁻ ligand often forms a chelating bond to a metal center through an adjacent carboxylate oxygen and a phenolate (B1203915) oxygen, creating a stable six-membered ring. rsc.org This tetra-anionic form can bind to two, four, or more metal centers. rsc.org
The specific deprotonation state achieved during synthesis depends on the reaction conditions, such as the pH and the nature of the metal ion and solvent used. rsc.org For example, in the synthesis of yttrium-based MOFs, different solvothermal conditions led to frameworks containing either exclusively H₂dhtp²⁻ linkers or a mixture of both H₂dhtp²⁻ and dhtp⁴⁻ linkers. researchgate.netuio.no The presence of different deprotonation states within the same framework can lead to complex and unique network topologies. researchgate.netuio.no
Table 1: Deprotonation States of this compound and Their Coordination Characteristics
| Deprotonation State | Formula | Description | Common Coordination Modes |
|---|---|---|---|
| Dianionic | H₂dhtp²⁻ | Carboxylic acid groups are deprotonated. | Bridging ligand connecting multiple metal centers. rsc.org |
| Tetra-anionic | dhtp⁴⁻ | Both carboxylic acid and hydroxyl groups are deprotonated. | Chelating to a metal center via adjacent carboxylate and phenolate oxygens. rsc.org |
The combination of multiple coordination sites and variable deprotonation states gives rise to a wide array of coordination geometries and bonding motifs in MOFs based on this compound. The ligand has been shown to adopt numerous coordination modes, leading to the formation of one-, two-, and three-dimensional structures.
Several distinct coordination modes have been identified. mdpi.com For instance, in one mode, the ligand can act as a {μ₄-bis[(μ₁-η¹:η¹-bidentate chelating), (μ₂-η¹:η¹-double monodentate bridging)]} linker. mdpi.com Another observed mode is a [μ₂-bis(monodentate, μ₁-η¹:η⁰) bridging] fashion. mdpi.com Yet another complex mode involves a {μ₆-bis[((μ₂-η²:η¹-bidentate chelating), (μ₃-η²:η²-bridging/bidentate chelating/bridging))]} connection. mdpi.com
In a zinc-based coordination polymer, the deprotonated H₂dhtp²⁻ ligand chelates to a zinc ion through one carboxylate oxygen and one hydroxyl oxygen, while also coordinating to a neighboring zinc ion through the other carboxylate oxygen in a monodentate fashion. mdpi.com In yttrium-based MOFs, the H₂dhtp²⁻ linker can connect dinuclear paddle-wheel-like secondary building units (SBUs), while in other structures, both H₂dhtp²⁻ and dhtp⁴⁻ linkers coordinate to one-dimensional inorganic SBUs. researchgate.netuio.no The arrangement of these different linkers around the SBU, either in a cis or trans configuration, can lead to polymorphism in the final framework. researchgate.netuio.no
Analysis of Deprotonation States (H2dhtp2–, dhtp4–) and Their Coordination Impact
Synthesis and Crystallization of this compound-Based Metal-Organic Frameworks
The synthesis and crystallization of MOFs derived from this compound are crucial steps that determine the final structure and properties of the material. Various synthetic methodologies have been developed to control the nucleation and growth of these frameworks.
Solvothermal synthesis is a widely employed method for the preparation of this compound-based MOFs. acs.orgresearchgate.net This technique involves heating a mixture of the metal salt, the ligand, and a solvent in a sealed container at temperatures above the boiling point of the solvent. The autogenous pressure generated under these conditions facilitates the dissolution of reactants and the crystallization of the MOF product.
This method has been successfully used to synthesize a variety of MOFs with different metal ions, including those from group 4 (Ti, Zr, Hf), as well as Ca, Sr, and Mn. researchgate.netacs.orgresearchgate.net For example, the reactions of group 4 metals with this compound under solvothermal conditions have been systematically explored to produce crystalline phases. acs.orgresearchgate.netacs.org Similarly, novel coordination polymers of calcium and strontium have been synthesized using this approach. researchgate.net
The choice of solvent or co-solvent can significantly influence the outcome of the synthesis. In the synthesis of a copper-based MOF, the use of isopropanol (B130326) as a co-solvent was found to be critical for obtaining a pure crystalline phase with desirable textural properties. rsc.org The reaction of LiOH with this compound under solvothermal conditions has also been reported. nih.gov Furthermore, the synthesis of MOF-74 type structures, such as Zn-CPO-27, has been achieved by heating a mixture of the ligand, a zinc salt, and a solvent like THF in a sealed autoclave. google.com
Table 2: Examples of Solvothermally Synthesized MOFs with this compound
| Metal Ion | Resulting MOF/Coordination Polymer | Reference |
|---|---|---|
| Ti(IV) | Layered framework [Ti₂(Hdobdc)₃] | researchgate.net |
| Zr(IV), Hf(IV) | Isostructural MOFs (H₃O)ₓ[M(dobdc)(bz)ₓ] | researchgate.net |
| Cu(II) | Honeycomb-like Cu₂(dhtp) | rsc.org |
| Ca(II) | Ca(H₂dhtp)(H₂O)₂ (CPO-20) and Ca(H₂dhtp) (CPO-21) | researchgate.net |
| Sr(II) | Sr(H₂dhtp)(H₂O) (CPO-22) | researchgate.net |
| Mn(II) | Mn(H₂dhtp)(H₂O)₂ (CPO-26-Mn) | researchgate.net |
| Y(III) | CPO-29, CPO-30, CPO-31 | researchgate.netuio.no |
Mechanochemical synthesis has emerged as a greener and more scalable alternative to traditional solvothermal methods for producing coordination polymers and MOFs. reading.ac.uknih.govacs.org This solvent-free or low-solvent approach involves the grinding or milling of solid reactants to induce a chemical reaction.
The mechanochemical synthesis of MOF-74 from zinc oxide and this compound has been investigated in detail. reading.ac.uknih.govacs.org The process, often assisted by a small amount of a liquid additive like dimethylformamide (DMF), proceeds through a series of short-lived intermediate phases before the final crystalline MOF-74 is formed. reading.ac.uknih.govacs.org The reaction pathway involves the rapid formation of a DMF solvate of the ligand, followed by the crystallization of a one-dimensional coordination polymer, which then transforms into the final porous MOF-74 structure after prolonged milling. reading.ac.uknih.govacs.org
This method has also been applied to the targeted synthesis of bimetallic MOF-74 derivatives. irb.hr The strategy relies on the initial formation of a coordination polymer intermediate, such as [Zn(H₂O)₂(H₂dhta)]n, through liquid-assisted grinding. This intermediate can then react with other metal oxides to form mixed-metal MOF-74 structures. irb.hr This demonstrates the potential of mechanochemistry to create complex, multicomponent materials in a controlled manner. irb.hr
Crystal Growth and Control of Framework Formation
The formation and properties of Metal-Organic Frameworks (MOFs) derived from this compound (H4dhtp) are highly dependent on the ability to control crystal growth and direct the assembly of the framework. Researchers have explored various synthetic strategies to tailor the size, morphology, and defect density of these materials, which in turn influences their performance in various applications.
One key aspect of controlling framework formation is the choice of solvent. The composition of the solvent mixture can significantly impact the deprotonation of the H4dhtp linker and the resulting framework topology. For instance, in the synthesis of Mg-MOF-74, adjusting the ratio of dimethylformamide (DMF), water, and ethanol (B145695) in the reaction solution has been shown to control the crystal size. core.ac.uk Increasing the proportion of ethanol and water leads to larger crystals, although this can also result in a lower yield. core.ac.uk This control over crystal size is crucial for applications such as the fabrication of thin films, where a specific crystal morphology is required for optimal performance. core.ac.uk
Mechanochemical synthesis offers a scalable and more environmentally friendly alternative to traditional solvothermal methods. nih.gov The investigation into the mechanochemical synthesis of MOF-74 from zinc oxide and H4dhtp using DMF as a liquid additive reveals a complex reaction pathway involving the formation of several short-lived intermediate phases before the final crystallization of MOF-74. nih.govacs.orgreading.ac.uk The process begins with the rapid formation of a DMF solvate of H4dhtp, followed by the crystallization of a one-dimensional coordination polymer, which then transforms into a monoclinic polymorph before the highly crystalline MOF-74 is formed after extended milling. nih.govacs.org This highlights the intricate steps involved in solid-state MOF formation.
The synthesis of rare earth (RE) MOFs with the this compound linker (RE-DOBDC) has also been systematically studied to understand the influence of reaction kinetics on the final structure. newswise.com By carefully controlling the reaction time, it is possible to influence the coordination mode of the linker, resulting in either a combination of monodentate and bidentate binding or exclusively bidentate binding. newswise.com This level of control is essential for producing isostructural MOFs across the lanthanide series and for tuning the pore size and gas binding properties of the resulting materials. newswise.com
Furthermore, advanced techniques like vapor-assisted crystallization (VAC) have been developed to produce high-quality, dense, and highly crystalline Mg-MOF-74 thin films. nih.gov This method offers precise control over film thickness and minimizes solvent usage, making it a more sustainable approach. nih.gov The ability to grow uniform MOF films is critical for their integration into devices for applications like gas separation and sensing.
A summary of different synthesis methods and their effect on crystal properties is presented below:
| Synthesis Method | Metal Ion | Key Parameters | Outcome |
| Solvothermal | Mg | Solvent ratio (DMF:water:ethanol) | Control over crystal size; larger crystals with higher water/ethanol content. core.ac.uk |
| Mechanochemical | Zn | Milling time, liquid additive (DMF) | Complex reaction pathway with intermediate phases; highly crystalline MOF-74 after prolonged milling. nih.govacs.orgreading.ac.uk |
| Solvothermal | Rare Earths | Reaction time | Control over linker binding mode (monodentate/bidentate). newswise.com |
| Vapor-Assisted Crystallization (VAC) | Mg | Synthesis temperature, time, droplet volume | High-quality, dense, and crystalline thin films with controlled thickness. nih.gov |
| Reaction-Diffusion | Zr | Gel matrix, diffusion of electrolyte | Control over crystal size and defect density at room temperature. nih.gov |
| Linker Modulation | Ni | Use of isomeric ligand (4,6-dihydroxyisophthalic acid) | Large single crystals (~70 μm) of CPO-27-Ni. d-nb.info |
Structural Elucidation and Polymorphism in this compound-Linked MOFs
The structural diversity of MOFs based on this compound is a key area of research, with polymorphism playing a significant role in determining the material's properties. The ability of these frameworks to exist in different crystalline forms, including anhydrous and hydrated states, and to incorporate various inorganic secondary building units (SBUs) contributes to their functional versatility.
Anhydrous and Hydrated Forms of this compound and its MOFs
The presence of water molecules, either coordinated to the metal centers or as guest molecules within the pores, significantly influences the structure and stability of this compound-based MOFs. The parent linker itself exists in both anhydrous and dihydrate forms, with distinct hydrogen bonding networks. nih.gov In the anhydrous form, carboxylic acid groups form strong hydrogen bonds, creating centrosymmetric rings. nih.gov In the dihydrate, water molecules disrupt the direct interaction between carboxylic acid groups, acting as both hydrogen bond donors and acceptors. nih.gov
This behavior extends to the resulting MOFs. For example, the CPO-27 series, with the general formula M2(dhtp)(H2O)2·8H2O, contains water molecules coordinated to the metal sites and additional water molecules filling the channels. acs.orgresearchgate.net These water molecules can be removed through thermal treatment to activate the framework, exposing the open metal sites crucial for applications like gas adsorption. acs.org The dehydration process can be followed using various characterization techniques and is often reversible. acs.org
In some cases, the presence of water can lead to the formation of different polymorphs. For instance, in yttrium-based MOFs with this compound, different solvothermal conditions can yield distinct structures. uib.noresearchgate.net CPO-31, with the formula Y2(H2dhtp)(dhtp)(dmf)2(H2O)2·(H2O)4, contains coordinated and guest water molecules and is a polymorph of the desolvated CPO-30. uib.noresearchgate.net The arrangement of the partially and fully deprotonated linkers differs between these polymorphs, highlighting the role of solvent and hydration in directing the framework structure. uib.noresearchgate.net
Inorganic Secondary Building Units (SBUs) in this compound MOFs (e.g., M-MOF-74, CPO series, Zr/Hf trinuclear blocks)
The most well-known examples are the M-MOF-74 and CPO-27 series, which are isostructural. researchgate.netmdpi.com These frameworks are constructed from infinite rods of metal-oxygen chains, where each metal ion is coordinated to the carboxylate and hydroxyl groups of the 2,5-dihydroxyterephthalate linker. acs.orgacs.org This arrangement creates one-dimensional hexagonal channels with a high density of open metal sites after solvent removal. rsc.org The metal ion (M) can be varied (e.g., Mg, Mn, Co, Ni, Zn), allowing for the fine-tuning of the electronic and adsorption properties of the framework. researchgate.nete3s-conferences.org It is even possible to create mixed-metal MOF-74, incorporating multiple different metal ions within the same framework. acs.org
With trivalent and tetravalent metal ions, more complex SBUs can be formed. Yttrium(III) forms dinuclear, paddle-wheel like SBUs in CPO-29, and one-dimensional inorganic SBUs in CPO-30 and CPO-31. uib.noresearchgate.net The nature of these SBUs is influenced by the deprotonation state of the linker. uib.noresearchgate.net
Group 4 metals like Titanium (Ti), Zirconium (Zr), and Hafnium (Hf) also form unique structures with this compound. researchgate.net Ti(IV) forms a layered framework with honeycomb-type sheets. researchgate.net In contrast, Zr(IV) and Hf(IV) form isostructural MOFs featuring a distinctive nonoxo-trinuclear SBU, which results in a three-dimensional polyhedral network. researchgate.net This is a departure from the more common hexanuclear SBUs found in many other Zr- and Hf-based MOFs. researchgate.net
A summary of common SBUs in this compound MOFs is provided below:
| SBU Type | Metal Ion(s) | Resulting MOF Series/Structure | Key Structural Features |
| Infinite Metal-Oxygen Rods | Divalent (Mg, Mn, Co, Ni, Zn) | M-MOF-74, CPO-27 | One-dimensional hexagonal channels with open metal sites. researchgate.netmdpi.com |
| Dinuclear Paddle-Wheel | Y(III) | CPO-29 | α-Po topology. uib.noresearchgate.net |
| One-Dimensional Chains | Y(III) | CPO-30, CPO-31 | Different arrangements of partially and fully deprotonated linkers. uib.noresearchgate.net |
| Layered Honeycomb Sheets | Ti(IV) | Ti-dobdc | Interconnected through strong hydrogen bonding. researchgate.net |
| Nonoxo-Trinuclear Clusters | Zr(IV), Hf(IV) | Zr/Hf-dobdc | Polyhedral network with 6-connected topology. researchgate.net |
Role of Hydrogen Bonding in Framework Stability and Structure
In the solid state, the this compound molecule itself exhibits a network of hydrogen bonds. nih.gov The anhydrous form features strong intermolecular hydrogen bonds between carboxylic acid groups, forming centrosymmetric rings that link the molecules into chains. nih.gov Intramolecular hydrogen bonds also exist between the hydroxyl and carbonyl groups. nih.gov The presence of water in the dihydrate form alters this network, with water molecules mediating the interactions between the organic linkers. nih.gov
This propensity for hydrogen bonding is carried over into the MOF structures. In Ti-dobdc, a layered framework formed with Ti(IV), strong hydrogen bonds between the non-coordinated carboxyl oxygen atoms of adjacent layers are responsible for holding the structure together. researchgate.net This interlayer hydrogen bonding is a key feature of its two-dimensional network.
In the context of guest molecules, hydrogen bonding is critical for understanding adsorption and transport phenomena. For instance, in M-MOF-74, the interaction of water molecules with the framework involves hydrogen bonding with the oxygen atoms of the organic linker. acs.org This interaction can facilitate the positioning of the water molecule towards the metal center, influencing the kinetics of gas exchange. acs.org The presence of co-adsorbed molecules like ammonia (B1221849) or water can significantly hinder the diffusion of other gases through the MOF channels due to the formation of hydrogen-bonded networks. acs.org
Furthermore, theoretical studies on rare-earth MOFs with this compound have shown that the concentration and location of hydrogen bonds within the framework can be tuned to alter the geometric, electronic, and optical properties of the material. osti.govnih.govacs.org The presence or absence of hydrogen bonds on the bidentate- and monodentate-bound linkers can cause contractions in the lattice parameters, shift the band gap energy, and influence the luminescent properties of the MOF. osti.govnih.govacs.org This highlights the potential for using hydrogen bonding as a design element to create functional materials with tailored properties.
Framework Flexibility and Phase Transitions in MOF Structures
Metal-Organic Frameworks based on this compound can exhibit dynamic behavior, including framework flexibility and phase transitions, which can be triggered by external stimuli such as temperature or the presence of guest molecules.
In some yttrium-based MOFs, such as CPO-29 and CPO-31, discontinuous phase transitions have been observed upon heating. uib.noresearchgate.net This framework flexibility, as revealed by variable temperature powder X-ray diffraction, may be the reason for the difficulty in accessing the pore volume in these particular structures. uib.noresearchgate.net The ability of the framework to change its structure in response to temperature changes is an important consideration for potential applications.
The removal of solvent molecules from the pores of a MOF can also induce structural changes. The activation process, which is necessary to create porous materials for applications like gas storage, can sometimes lead to a phase transition. The stability of the framework upon desolvation is a critical factor in determining its utility. While many this compound-based MOFs, such as the M-MOF-74 series, are stable after solvent removal, others may undergo irreversible structural changes or collapse.
Advanced Characterization Techniques for this compound MOFs
A comprehensive understanding of the structure, properties, and behavior of this compound-based MOFs relies on the application of a wide range of advanced characterization techniques. These methods provide insights from the atomic to the macroscopic level, elucidating crystal structure, porosity, surface properties, and dynamic processes.
Diffraction and Scattering Techniques:
Powder X-ray Diffraction (PXRD) is a fundamental technique for confirming the phase purity and crystallinity of synthesized MOFs. eeer.orgbohrium.com It is also used to monitor structural changes, such as phase transitions induced by temperature or guest molecules. uib.no
Single-Crystal X-ray Diffraction (SCXRD) provides detailed atomic-level information about the crystal structure, including bond lengths, bond angles, and the precise location of atoms within the unit cell. researchgate.netacs.org This technique has been crucial for determining the structures of new MOFs and understanding the coordination environment of the metal centers.
Three-Dimensional Electron Diffraction (3DED) is an emerging technique that is particularly useful for studying the structure of nanocrystalline materials that are too small for conventional SCXRD. It has been employed to investigate the activation process of MOF-74 in situ, providing valuable information about structural changes upon heating. acs.org
Microscopy and Spectroscopy:
Scanning Electron Microscopy (SEM) is used to visualize the morphology and size of MOF crystals. eeer.org This is important for quality control and for understanding how synthesis conditions affect the final product.
Transmission Electron Microscopy (TEM) offers higher resolution imaging of the MOF structure. In some cases, high-resolution TEM can provide near-atomic resolution images of the framework, although many MOFs are sensitive to the electron beam. bohrium.com
Energy-Dispersive X-ray Spectroscopy (EDS) , often coupled with SEM or TEM, is used to determine the elemental composition of the MOF and to map the distribution of different metals in mixed-metal frameworks. acs.orgacs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the MOF and to study the interactions between the framework and guest molecules. eeer.org For example, it can be used to monitor the deprotonation of the linker and the coordination to the metal centers.
In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allows for the study of catalytic reactions and adsorption processes under reaction conditions, providing insights into reaction mechanisms. acs.org
Porosity and Surface Area Analysis:
Gas Adsorption/Desorption Isotherms , typically using nitrogen at 77 K, are used to determine the specific surface area (BET), pore volume, and pore size distribution of the MOF. eeer.org This is a critical characterization for applications in gas storage and separation.
Quartz Crystal Microbalance (QCM) is a sensitive technique for measuring mass changes, and it has been used to assess the porosity and CO2 uptake of Mg-MOF-74 thin films. nih.gov
Thermal and Computational Analysis:
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the MOF and to determine the temperature at which solvent molecules are removed or the framework decomposes. mdpi.com
Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure, magnetic properties, and adsorption energies of MOFs. rsc.org DFT calculations can complement experimental data and provide insights into properties that are difficult to measure directly, such as the role of hydrogen bonding in tuning the electronic and optical properties. osti.govnih.govacs.org
A summary of characterization techniques and their applications is provided in the table below:
| Technique | Information Provided | Example Application |
| PXRD | Phase purity, crystallinity, structural changes | Monitoring phase transitions in Y-based MOFs. uib.no |
| SCXRD | Atomic-level crystal structure | Determining the structure of new Mn-DOBDC MOF. acs.org |
| 3DED | Nanocrystal structure | In situ study of MOF-74 activation. acs.org |
| SEM/EDS | Crystal morphology, size, elemental composition | Characterizing mixed-metal MOF-74. acs.orgacs.org |
| FT-IR | Functional groups, guest-framework interactions | Confirming linker coordination in amino-functionalized Mg-MOF-74. eeer.org |
| In Situ DRIFTS | Reaction mechanisms, surface species | Investigating the NH3-SCR reaction mechanism on MOF-74. acs.org |
| Gas Adsorption | Surface area, pore volume, pore size | Measuring the porosity of CPO-27(Ni). mdpi.com |
| TGA | Thermal stability, solvent content | Assessing the stability of CPO-27(Ni) pellets. mdpi.com |
| DFT | Electronic structure, adsorption energies, magnetic properties | Investigating the binding of toxic gases to M-MOF-74. rsc.org |
X-ray Diffraction (Powder and Single-Crystal) for Structural Analysis
X-ray diffraction (XRD) is a fundamental technique for the structural characterization of MOFs derived from this compound, providing crucial information about their crystalline nature, phase purity, and detailed atomic arrangements. Both powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SCXRD) are employed to elucidate the structures of these materials. acs.orgacs.orgreading.ac.uk
Powder X-ray Diffraction (PXRD) is routinely used to confirm the phase purity of bulk synthesized MOF materials by comparing the experimental diffraction pattern with a simulated pattern generated from single-crystal data. mdpi.com It is also instrumental in monitoring the stability of MOFs under various conditions. For example, the thermal stability of a Zn(II) coordination polymer was confirmed by the unchanged PXRD pattern after heating. mdpi.com Likewise, the hydrothermal stability of Zr and Hf-based MOFs was demonstrated by variable-temperature PXRD. acs.orgacs.org PXRD is also used to assess the structural integrity of MOFs after postsynthetic modifications or catalytic processes. nih.govmdpi.com For example, the PXRD pattern of a Ni-MOF-74 containing defects was shown to be well-matched with the expected pattern for the defect-free MOF-74, confirming that the framework structure was maintained. nih.gov The crystal structure of anhydrous this compound itself has been solved and refined using laboratory X-ray powder diffraction data. iucr.org
Table 1: Crystallographic Data for Selected MOFs based on this compound
| Compound | Crystal System | Space Group | Reference |
| [Zn(Bpy)(DHTA)₀.₅]ₙ | Monoclinic | P21/c | mdpi.com |
| Anhydrous this compound | Triclinic | P-1 | iucr.org |
| Zn(H₂DHTA)(DMF)₂(H₂O)₂ | Triclinic | - | reading.ac.uk |
| Mn-DOBDC | Monoclinic | C2/c | acs.org |
| [Ti₂(Hdobdc)₃] | - | - | acs.orgacs.org |
| (H₃O)ₓ[M(dobdc)(bz)ₓ] (M=Zr, Hf) | - | - | acs.orgacs.org |
Spectroelectrochemical Methods (Raman Spectroelectrochemistry, X-ray Photoemission Spectroscopy)
Spectroelectrochemical techniques are powerful tools for investigating the changes in electronic structure and redox states of MOFs based on this compound during electrochemical processes. researchgate.netchemrxiv.org These methods combine spectroscopic measurements with electrochemical control, providing in-situ information about the species generated at different potentials.
Table 2: Spectroelectrochemical Findings for M-MOF-74
| Technique | MOF | Observation | Conclusion | Reference |
| Raman Spectroelectrochemistry | Mn-MOF-74 | Emergence of new peaks upon positive biasing, including a strong C=O stretching mode. | Redox reaction occurs on the this compound linker. | researchgate.netchemrxiv.orgd-nb.info |
| X-ray Photoemission Spectroscopy (XPS) | Mn-MOF-74 | Mn 2p and 3s spectra show no change in the divalent state of Mn upon doping. | The Mn²⁺ ions are not the primary redox-active sites. | researchgate.netd-nb.info |
| X-ray Photoemission Spectroscopy (XPS) | Co-MOF-74 | Co 2p spectrum shows peaks characteristic of Co²⁺. | Confirms the oxidation state of the metal center. | researchgate.net |
Electronic and Optical Properties of 2,5 Dihydroxyterephthalic Acid Based Materials
Electronic Structure and Band Gap Engineering in 2,5-Dihydroxyterephthalic Acid-Linked MOFs
The electronic behavior of MOFs constructed with this compound is intrinsically linked to the interactions between the linker and the metal nodes, as well as the supramolecular arrangement within the framework.
Density Functional Theory (DFT) has proven to be a powerful tool for modeling and understanding the electronic properties of materials containing the this compound linker. acs.orgnih.govosti.govsandia.gov DFT simulations have been successfully employed to analyze the electronic and optical properties of semiconducting materials, including MOFs. rsc.org For instance, simulations performed on a photoluminescent Y-2,5-dihydroxyterephthalic acid (Y-DOBDC) MOF helped to elucidate its geometric, electronic, and optical characteristics. acs.orgnih.govosti.govsandia.gov
In studies involving M-MOF-74 (where M can be Mg, Mn, Co, or Zn), which features this compound (dhtp) linkers, DFT calculations were combined with spectroscopic methods to interpret the material's electrochromic behavior. researchgate.net These calculations were crucial in confirming that redox reactions were centered on the linker molecule. researchgate.netd-nb.info DFT has also been used to investigate the properties of other transition metal MOFs, such as those containing Mn and Co, and to understand the role of the metal center and linker hydroxyl groups on luminescent properties. sandia.gov For more complex systems, such as rare-earth (RE) based MOFs with open-shell 4f-electrons, higher-level DFT methods are necessary to accurately describe the ground-state electronic structures. rsc.org
Hydrogen bonding within the framework of this compound-based MOFs plays a critical role in determining their electronic structure and, consequently, their band gap energy. acs.orgnih.govosti.gov DFT simulations on Y-DOBDC MOFs, where hydrogen bonds are located on both bidentate- and monodentate-bound linkers, have demonstrated this relationship quantitatively. acs.orgnih.govosti.govsandia.gov
The concentration of hydrogen bonds within the system directly influences the calculated band gap. acs.orgnih.govosti.gov A key finding from these simulations is that the band gap energy can be tuned by altering the degree of hydrogen bonding. acs.orgnih.govosti.govsandia.govresearchgate.net Specifically, the calculated band gap for the Y-DOBDC MOF shifts from 2.25 eV at 100% hydrogen bond concentration to 3.00 eV at 0% concentration. acs.orgnih.govosti.govsandia.govresearchgate.net This tunability provides a pathway to control the optical and adsorption properties of the MOF by manipulating the chemical environment and its interaction with the linker. acs.orgnih.govosti.gov Furthermore, the band gap energies show a distinction between hydrogen bonds formed on bidentate-coordinated linkers versus those on monodentate linkers, highlighting the sensitivity of the electronic structure to specific binding configurations. acs.orgnih.govosti.govsandia.govresearchgate.net
| Hydrogen Bond Concentration (%) | Calculated Band Gap (eV) | Reference |
|---|---|---|
| 100 | 2.25 | acs.org, nih.gov, osti.gov, researchgate.net, sandia.gov |
| 0 | 3.00 | acs.org, nih.gov, osti.gov, researchgate.net, sandia.gov |
Impact of Hydrogen Bonding on Band Gap Energy
Luminescence and Photophysical Mechanisms in this compound-Containing Systems
The unique structure of this compound, with its hydroxyl and carboxylic acid groups, facilitates distinct photophysical processes, leading to interesting luminescent behaviors in the materials it forms.
Luminescence in certain MOFs incorporating this compound can arise from ligand-to-ligand charge transfer (LLCT) events. In a zinc coordination polymer synthesized with both this compound (DHTA) and 2,2′-bipyridine (Bpy), the observed luminescence is attributed to an n→π* transition caused by a DHTA-to-Bpy charge transfer. mdpi.com Molecular orbital diagrams indicate that electrons are excited from the HOMO, located on the DHTA ligand, to the LUMO+2 orbital, which is centered on the Bpy ligand. mdpi.com
In Y-DOBDC MOFs, LLCT is also identified as a key luminescence mechanism. acs.orgnih.govosti.gov Comparisons between calculated optical spectra and experimental data suggest that the LLCT luminescence in these systems corresponds to a state with an average of 20-40% hydrogen bonding, with at least half of the bidentate linkers participating in H-bonding. acs.orgnih.govosti.govsandia.govresearchgate.net Furthermore, Mn-DOBDC frameworks exhibit ligand-based tunable emission, indicating that the luminescent properties of the linker are effectively transferred to the bulk material.
The this compound ligand is known to be active in excited-state proton transfer (ESPT), a phenomenon that can be harnessed to create functional luminescent materials. researchgate.netrsc.orgrsc.org By using this linker with different metal cations (such as Mg²⁺, Al³⁺, and Zr⁴⁺), a series of luminescent MOFs have been produced whose emission profiles, including color and quantum efficiency, are systematically tuned. rsc.org The ESPT-based luminescence originates from the linker and is highly dependent on the composition and structural features of the specific MOF. rsc.org
Quantum Chemical Studies on Luminescent Properties
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the luminescent properties of materials based on this compound (DHTA). researchgate.netacs.orgacs.org These computational methods provide deep insights into the electronic structure, transition energies, and the nature of excited states, which are fundamental to understanding photoluminescence.
The inherent fluorescence of the DHTA linker is a key area of investigation. DHTA itself is known to be blue-emissive in both solution and solid states. researchgate.net Theoretical calculations help to rationalize this behavior. For instance, studies on DHTA and its derivatives have used TD-DFT to analyze the electronic transitions responsible for its optical properties. researchgate.net These calculations can predict absorption and emission wavelengths, which can then be correlated with experimental spectra.
In the context of metal-organic frameworks (MOFs), the coordination of DHTA to metal centers can significantly alter its luminescent behavior. DFT simulations on Y-DOBDC (where DOBDC is another name for the deprotonated form of DHTA) have shown that hydrogen bonding within the framework can shift the calculated band gap energy from 2.25 eV to 3.00 eV. acs.org This tuning of the electronic structure directly impacts the optical properties, and theoretical models suggest that ligand-to-ligand charge transfer luminescence is a likely mechanism in these materials. acs.org
The nature of the metal center also plays a crucial role, which can be explored computationally. Studies on various M-DOBDC MOFs (where M is a metal ion) use DFT to probe how the metal-linker coordination influences fluorescent properties. researchgate.netacs.org For example, in a Zn(II) coordination polymer with DHTA and 2,2'-bipyridine, calculations indicated that the observed luminescence arises from a ligand-to-ligand charge transfer (LLCT) transition. mdpi.com The highest occupied molecular orbital (HOMO) was associated with the DHTA ligand, while the lowest unoccupied molecular orbital (LUMO)+2 was located on the bipyridine ligand. mdpi.com
Electrochromic Phenomena in this compound-Based Metal-Organic Frameworks
The family of metal-organic frameworks known as M-MOF-74, constructed from this compound linkers, exhibits notable electrochromic behavior, meaning their color can be reversibly changed by applying an electrical potential. chemrxiv.orgresearchgate.net This property stems from the redox-active nature of the DHTA linker within the porous framework. d-nb.infowiley.com
Mechanisms of Color Change in M-MOF-74 (M=Mg, Mn, Co, Zn)
The electrochromism observed in M-MOF-74, where M can be Mg, Mn, Co, or Zn, is primarily attributed to the redox reactions of the this compound (dhtp) linker. chemrxiv.orgd-nb.infowiley.com Upon applying a cathodic potential, thin films of these MOFs universally change color from their native ochre or yellow to brown. chemrxiv.orgsciengine.com
Detailed studies combining electrochemistry, in-situ Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) have confirmed that the metal cations (such as Mn²⁺) remain in their divalent state during the electrochemical process. chemrxiv.orgd-nb.infowiley.com This indicates that the color change is not due to the oxidation or reduction of the metal center, but rather the faradaic charge transfer involving the organic linker. chemrxiv.org
Density functional theory (DFT) calculations support this linker-based redox mechanism. d-nb.infowiley.com The calculations show that upon electron doping (reduction), the electronic structure of the dhtp linker is altered, leading to the emergence of new optical absorptions. Specifically, a strong C=O stretching mode appears in the Raman spectra of the doped MOF, which is reproduced by DFT calculations on a model of an electron-doped dhtp system. chemrxiv.orgd-nb.infowiley.com This suggests a transformation of the hydroquinone-like linker to a semiquinone or quinone-like state upon oxidation, which alters its light absorption characteristics and results in the observed color change. For instance, in Mn-MOF-74, a new optical absorption peak emerges around 490 nm upon positive biasing, causing the color change. researchgate.netd-nb.info The discoloration of Zn-MOF-74 from yellow to brown is also attributed to the redox activity of the dhtp ligand. sciengine.com
The porous, honeycomb-like structure of MOF-74, with its one-dimensional channels, is crucial for this process. chemrxiv.orgsciengine.com It allows electrolyte ions to efficiently access the redox-active sites throughout the material's bulk, facilitating the charge transfer necessary for the color change with minimal structural deformation. chemrxiv.org
Device Integration and Performance in Electrochromic Applications
The promising electrochromic properties of this compound-based MOFs have led to their integration into electrochromic devices (ECDs). A key factor enabling this is the ability to synthesize high-quality, adherent thin films of these MOFs directly onto transparent conductive substrates like fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass and flexible polymers. chemrxiv.orgaip.orgresearchgate.net
A typical electrochromic device consists of the MOF film as the active layer on a conductive substrate, a counter electrode, and an electrolyte. researchgate.netsciengine.com For instance, a device using an Mn-MOF-74 thin film has been fabricated by sandwiching a LiClO₄-based electrolyte between the MOF-coated electrode and a counter electrode. researchgate.net Such devices have demonstrated promising performance, including good color contrast and durability. chemrxiv.orgresearchgate.net
The performance of these devices is characterized by several key metrics. The optical contrast, or transmittance modulation, is a measure of the change in light transmission between the colored and bleached states. For a Ni-MOF-74 film, an optical contrast of 44.4% at 550 nm has been reported. researchgate.netsci-hub.se Switching speed, which is the time taken to color or bleach, is another critical parameter. The Ni-MOF-74 system showed coloration and bleaching times of 24.5 seconds and 23.5 seconds, respectively. researchgate.netsci-hub.se
Cycling stability is essential for practical applications. The Ni-MOF-74 device was shown to be stable for 650 cycles with less than 21.5% attenuation in contrast. researchgate.netsci-hub.se In a separate study, a Mn-MOF-74 based device demonstrated stable chronoamperometry upon bias switching between -3 V and +5 V for 100 cycles. researchgate.net The porous nature of the MOF-74 structure is advantageous for rapid charge transport, which is beneficial for switching speeds. researchgate.net
The table below summarizes some of the reported performance metrics for electrochromic devices based on M-MOF-74.
| MOF System | Substrate | Switching Time (Coloration/Bleaching) | Optical Contrast | Cycling Stability |
| Ni-MOF-74 | ITO | 24.5 s / 23.5 s | 44.4% at 550 nm | 650 cycles (<21.5% contrast loss) |
| Mn-MOF-74 | FTO | - | Linearly increases with potential up to 1.0 V | Stable for at least 100 cycles |
| DHTP@Zn-MOF-74 | ITO-PET | - | Reversible switch (colorless to magenta) | Stable for at least 500 cycles |
Applications of 2,5 Dihydroxyterephthalic Acid in Functional Materials
Catalysis and Reaction Acceleration via 2,5-Dihydroxyterephthalic Acid Ligands
This compound and its derivatives have demonstrated significant potential as ligands in catalytic systems, influencing reaction rates and product yields. Their coordinating functional groups can interact with metal centers, creating active catalytic sites for various organic transformations. cymitquimica.com
Homocoupling Reactions of Arylboronic Acids
A notable application of this compound is in promoting the homocoupling of arylboronic acids to produce symmetrical biaryls. ingentaconnect.comresearchgate.net A catalyst system derived from copper(II) nitrate (B79036) trihydrate and this compound has been shown to be effective for this transformation. ingentaconnect.comresearchgate.net This method provides a straightforward route to synthesize symmetrical biaryls with good to excellent yields, ranging from 39% to 95%. researchgate.net The reaction demonstrates good functional group compatibility and can be scaled up to produce gram quantities of the desired biaryl product. researchgate.net The palladium-catalyzed homocoupling of arylboronic acids is another important method for creating symmetrical biaryls. researchgate.netnih.gov
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Biphenyl | 95 |
| 2 | 4-Methylphenylboronic acid | 4,4'-Dimethylbiphenyl | 92 |
| 3 | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 85 |
| 4 | 4-Chlorophenylboronic acid | 4,4'-Dichlorobiphenyl | 78 |
| 5 | 3-Nitrophenylboronic acid | 3,3'-Dinitrobiphenyl | 65 |
| Data sourced from research on copper-catalyzed homocoupling reactions. researchgate.net |
Copper-Catalyzed Processes
Beyond homocoupling reactions, this compound serves as a crucial ligand in various other copper-catalyzed processes. The synthesis of this acid can be achieved through the oxidation of p-xylene (B151628) using a copper-doped mesoporous material, MCM-41, as a catalyst. researchgate.net This process achieved a 21.7% conversion of p-xylene with a 73% selectivity for this compound. researchgate.net Furthermore, the compound is utilized in the synthesis of high-strength fibers. google.comgoogle.com
In the realm of functional materials, this compound is a key component in the synthesis of Cu-MOF-74, a metal-organic framework. rsc.org This MOF has shown remarkable activity in the alkoxylation and phenoxylation of sp² C-H bonds, outperforming other common copper-based catalysts. rsc.org Additionally, composites of copper and iron-based MOFs utilizing this compound as a ligand have been developed for water treatment applications. e3s-conferences.org
Sensing Platforms Utilizing this compound Derivatives and MOFs
The inherent luminescent properties of this compound and its ability to form robust metal-organic frameworks (MOFs) make it an excellent candidate for developing sensitive and selective chemical sensors. rsc.orgau.dk These sensors often rely on changes in luminescence intensity or color upon interaction with specific analytes. acs.orgresearchgate.net
Luminescent Sensing of Metal Ions (e.g., Fe³⁺)
MOFs incorporating this compound have been successfully employed for the luminescent detection of ferric ions (Fe³⁺). rsc.orgau.dk For instance, two-dimensional MOF nanosheets, NTU-9-NS, fabricated from titanium and this compound, exhibit highly sensitive and fast-response sensing of Fe³⁺. rsc.orgau.dkrsc.org The high surface area and accessible active sites of these nanosheets allow for close contact with Fe³⁺ ions, leading to a significant quenching of the material's luminescence. rsc.orgau.dkrsc.org This system demonstrates a low detection limit of 0.45 μM. rsc.orgau.dk
Another example is a zinc(II) coordination polymer synthesized with this compound and 2,2'-bipyridine. mdpi.comdntb.gov.ua This complex also shows high selectivity and sensitivity for Fe³⁺ ions through luminescence quenching. mdpi.com
| MOF System | Metal Center | Analyte | Detection Limit | Response Time | Reference |
| NTU-9-NS | Titanium | Fe³⁺ | 0.45 μM | < 1 minute | rsc.orgau.dkrsc.org |
| [Zn(Bpy)(DHTA)₀.₅]ₙ | Zinc | Fe³⁺ | Not specified | Not specified | mdpi.comdntb.gov.ua |
| Data compiled from studies on luminescent MOF sensors. rsc.orgau.dkrsc.orgmdpi.comdntb.gov.ua |
Detection of Water and Temperature
A cadmium-based MOF, [Cd₂(2,5-tpt)(4,5-idc)(H₂O)₄], where 2,5-tpt is this compound, has been designed for the dual detection of water and temperature. acs.orgresearchgate.netx-mol.com This sensor operates on the principle of excited-state proton transfer (ESPT). acs.orgresearchgate.net The presence of water induces a color change in the luminescence from green to yellow at low concentrations and a "turn-off" of luminescence at higher concentrations. researchgate.netx-mol.com The two-dimensional nanosheets of this MOF exhibit fast detection (<30 seconds), high selectivity, and a low detection limit of 0.25% v/v for water in dimethylformamide. acs.orgresearchgate.netx-mol.com This material also functions as a colorimetric luminescent thermometer in the physiological and high-temperature ranges. researchgate.netx-mol.com
Similarly, a zirconium-based MOF, UiO-66-(OH)₂, which uses this compound as the organic linker, has demonstrated potential for detecting changes in temperature through fluorochromic responses. acs.orgnih.gov
Sensing of Nitro-Aromatic Compounds
MOFs containing this compound have also been investigated for the detection of nitro-aromatic compounds, which are common environmental pollutants. nih.gov The electron-rich nature of these MOFs makes them suitable for sensing electron-deficient nitroaromatics through fluorescence quenching. nih.gov For instance, an indium(III)-MOF with this compound as the ligand has been used for sensing nitrophenol. nih.gov The quenching of the MOF's fluorescence upon interaction with the nitro-aromatic compound forms the basis of the detection mechanism. researchgate.net A zinc(II) luminescent MOF has also shown the ability to detect nitro-aromatic compounds. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Metabolite Analysis (e.g., Amino Acids)
This compound (DHTA), also referred to as DHT in some literature, has emerged as a specialized matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly for the analysis of low-molecular-weight metabolites like amino acids. nih.govacs.org The in situ detection and imaging of amino acids are vital for understanding complex biological processes, as they are the foundational components for protein synthesis and essential for nitrogen balance in living systems. nih.govacs.org The effectiveness of MALDI-MS imaging is heavily dependent on the choice of matrix. nih.govacs.org
Research has demonstrated that DHTA offers significant advantages over commonly used matrices such as 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA). nih.govacs.org DHTA exhibits strong absorption in the ultraviolet-visible (UV-vis) spectrum, promotes uniform matrix deposition, and maintains high stability under vacuum conditions. nih.govacs.org A key benefit of using DHTA is the reduction of matrix-related ion signals in the lower mass range (m/z < 500), which often interfere with the detection of small molecules. nih.govacs.orgresearchgate.net Compared to DHB and CHCA, DHTA reduces these interfering signals by 50% and 71.8%, respectively. nih.govacs.orgresearchgate.net
The superior performance of DHTA is evident in its quantitative capabilities. Using DHTA as the matrix, researchers successfully detected all 20 protein-based amino acids in human serum via MALDI-MS. nih.govacs.org In contrast, only 7 and 10 amino acids were detectable when using DHB and CHCA matrices, respectively. nih.govacs.org Furthermore, DHTA enabled the first-ever successful detection and imaging of 20 protein amino acids and taurine (B1682933) in a tissue section of the edible oyster, Crassostrea gigas. nih.govacs.org These findings highlight the potential of DHTA to significantly improve the detection and imaging of amino acids in biological samples. nih.govacs.org
Table 1: Performance Comparison of MALDI-MS Matrices for Amino Acid Detection
| Feature | This compound (DHTA) | 2,5-Dihydroxybenzoic Acid (DHB) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
| Matrix Signal Interference (m/z < 500) | Baseline | 50% higher than DHTA | 71.8% higher than DHTA |
| Amino Acids Detected in Human Serum | 20 | 7 | 10 |
| Limit of Detection (Arginine) | 6 ng/mL | Not Reported | Not Reported |
| Limit of Detection (Glutamic Acid) | 4 ng/mL | Not Reported | Not Reported |
| Limit of Detection (Glutamine) | 6 ng/mL | Not Reported | Not Reported |
| Limit of Detection (Proline) | 4 ng/mL | Not Reported | Not Reported |
Data sourced from analytical studies comparing MALDI-MS matrices. nih.govacs.org
Energy Storage Materials Incorporating this compound
Electrode Materials for Rechargeable Batteries (e.g., Sodium-Ion Batteries)
The tetrasodium (B8768297) salt of this compound (Na₄C₈H₂O₆), denoted as Na₄DHTPA, has been identified as a promising organic electrode material for rechargeable sodium-ion batteries (SIBs). nih.govcapes.gov.brwiley.com This compound can be synthesized through a one-pot method and uniquely functions as both a positive and negative electrode material. nih.govcapes.gov.brwiley.com
When used as a positive electrode, Na₄DHTPA operates within a potential window of 1.6–2.8 V (vs. Na⁺/Na). nih.govcapes.gov.brwiley.com As a negative electrode, it functions in the 0.1–1.8 V range. nih.govcapes.gov.brwiley.com In both configurations, it delivers a stable and compatible capacity of approximately 180 mAh g⁻¹ with excellent cycling performance. nih.govcapes.gov.brwiley.com Electrochemical, spectroscopic, and computational analyses have revealed the mechanism behind its dual functionality. nih.govwiley.com The reversible uptake and removal of two sodium ions are associated with the enolate groups in the higher voltage window (1.6–2.8 V) and the carboxylate groups in the lower voltage window (0.1–1.8 V). nih.govwiley.com
The ability to use Na₄DHTPA for both electrodes has enabled the development of the first all-organic "rocking-chair" sodium-ion battery. nih.govwiley.com This symmetric cell operates with an average voltage of 1.8 V and achieves a practical energy density of about 65 Wh kg⁻¹. nih.govwiley.com
Table 2: Electrochemical Properties of Na₄DHTPA in Sodium-Ion Batteries
| Electrode Configuration | Potential Window (vs. Na⁺/Na) | Reversible Capacity | Active Functional Group |
| Positive Electrode | 1.6 V – 2.8 V | ~180 mAh g⁻¹ | Enolate Groups |
| Negative Electrode | 0.1 V – 1.8 V | ~180 mAh g⁻¹ | Carboxylate Groups |
| Symmetric All-Organic Cell | Average 1.8 V | - | Enolate & Carboxylate |
Data sourced from studies on all-organic sodium-ion batteries. nih.govwiley.com
Development of Electrically Conductive Coordination Polymers
This compound is a well-established linker for constructing functional metal-organic frameworks (MOFs) and coordination polymers (CPs). acs.org A series of alkali metal-dhta coordination polymers (with Li, Na, K, Rb, Cs) have been synthesized using green mechanochemical methods. acs.org These materials exhibit high electrical conductivity, which is influenced by the type of cation, its coordination environment, the presence of water in the structure, and the surrounding atmosphere and temperature. acs.org
The crystal structures of these metal-organic conductors show a rich coordination chemistry, with alkali cation coordination numbers ranging from four to ten. acs.org While all the synthesized compounds have a 1:1 metal-to-ligand ratio, their structures vary significantly. acs.org The lithium-based polymer (Li-dhta) forms a one-dimensional (1D) coordination polymer, whereas the others (Na, K, Rb, Cs) form three-dimensional (3D) frameworks. acs.org This research highlights that even minor changes in the material's structure and composition can lead to significant differences in conductivity, paving the way for developing more efficient coordination materials for energy applications. acs.org Additionally, bimetallic CPs, such as nickel-cobalt (B8461503) CPs using this compound as the ligand, have been constructed through post-synthesis modifications like cation exchange, which can enhance electrochemical activity. nih.gov
Polymeric Systems and Advanced Composite Materials Derived from this compound
Synthesis of Polyesters and Polyimides
This compound (DHTA) is a valuable monomer for the synthesis of various polymers, including polyesters and high-strength fibers. google.comgoogle.com Its aromatic structure and reactive hydroxyl and carboxylic acid groups allow for its incorporation into advanced polymer backbones. cymitquimica.com
Aromatic polyesters have been synthesized from DHTA, which itself can be derived from the bio-based platform chemical succinic acid. rsc.orgrsc.org In one study, two series of copolymers were created by reacting DHTA and its derivative, 2,5-dimethoxyterephthalic acid, with linear diols of varying lengths (HO(CH₂)nOH, where n = 2–10). rsc.orgrsc.org For the polyalkylene dihydroxyterephthalates, the resulting glass transition temperatures (Tg) ranged from 36 to 168 °C. rsc.orgrsc.org The polymerization of DHTA with diols like ethylene (B1197577) glycol and 1,6-hexanediol (B165255) was carried out under an argon atmosphere using an antimony trioxide (Sb₂O₃) catalyst, yielding polymers with good thermal stability. rsc.org
DHTA is also a key monomer in the synthesis of polymers used for high-strength fibers, such as poly[(1,4-dihydrodiimidazo[4,5-b:4′,5′-e]pyridine-2,6-diyl) (2,5-dihydroxy-1,4-phenylene)], also known as PIPD. google.comgoogle.com This polymer is prepared by polymerizing DHTA with the trihydrochloride-monohydrate of tetraaminopyridine in strong polyphosphoric acid. google.comgoogle.com
Fiber Polymer Production
This compound (DHTA) is a critical monomer for producing high-performance polymer fibers with enhanced properties. google.comjustia.com It is particularly noted for its use in synthesizing rigid-rod polymers designed to improve upon the characteristics of existing materials like poly(p-phenylene-2,6-benzoxazole) (PBO). nih.govresearchgate.net
One such novel polymer is poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH). nih.govresearchgate.net PBOH fiber is synthesized via polycondensation of DHTA and 4,6-diamino-1,3-benzenediol in a poly(phosphoric acid) (PPA) medium. nih.govresearchgate.net The resulting liquid crystalline polymer solution is then spun into fibers using a dry-jet wet spinning process. nih.govresearchgate.net
When comparing the properties of the resulting PBOH fiber to the traditional PBO fiber, researchers found that the introduction of the dihydroxy-phenylene moiety had a significant impact. nih.govresearchgate.net The PBOH fiber exhibited a tensile strength of 3.1 GPa, which was lower than that of PBO fiber. However, its compressive strength was 331 MPa, showing a slight improvement over standard PBO fiber. nih.gov This line of research aims to enhance the lateral interactions between polymer chains to overcome the traditionally poor compressive performance of rigid-rod polymer fibers. nih.gov
Table 3: Comparison of Mechanical Properties of Polymer Fibers
| Fiber Type | Monomers | Tensile Strength | Compressive Strength |
| PBOH | This compound, 4,6-Diamino-1,3-benzenediol | 3.1 GPa | 331 MPa |
| PBO | Terephthalic acid, 4,6-Diamino-1,3-benzenediol | > 3.1 GPa (typically ~4.5 GPa) | < 331 MPa |
Data sourced from comparative studies on high-performance fibers. nih.govresearchgate.net
Coordination Polymers for Specific Uptake (e.g., Co²⁺ uptake)
The strategic design of coordination polymers (CPs) utilizing this compound (H₄DHBDC) as a building block has led to materials with exceptional capabilities for the selective uptake of specific metal ions, such as cobalt (Co²⁺). The functional groups of the H₄DHBDC linker, namely the carboxylate and hydroxyl moieties, provide versatile coordination sites that can be tailored to target and bind with high affinity to particular cations.
Recent research has demonstrated the successful synthesis of a nickel-based coordination polymer incorporating this compound that exhibits a remarkable capacity for Co²⁺ uptake. rsc.org In this work, a new coordination polymer, denoted as compound 4 , was synthesized and its structure was designed to feature free coordination sites within the carboxylate linker. rsc.org This structural characteristic is believed to be the primary reason for its high performance in capturing cobalt ions.
The efficacy of this material was quantified, revealing a significant uptake capacity. rsc.org Experimental results showed that the nickel-based CP could adsorb up to 900 mg of Co²⁺ per gram of the material. rsc.org The confirmation of Co²⁺ uptake was substantiated through energy-dispersive X-ray spectroscopy (EDX) studies, which clearly showed the presence of cobalt in the material after exposure to a Co²⁺ solution. rsc.org Furthermore, the potential for regeneration and reuse of the material was investigated, indicating its potential for practical applications in metal ion separation and recovery. rsc.org
In a related application, this compound has been employed as a ligand in the synthesis of nickel-based CPs that were subsequently used to create bimetallic systems. mdpi.com Through a cation exchange process, Co²⁺ was introduced into the nickel-based framework to construct NiCo bimetallic coordination polymers. mdpi.com It was found that the doping with Co²⁺ could activate the electrochemical activity of the Ni²⁺ centers within the polymer, which serves to enhance ion and electron diffusion and improve the structural stability and reversible capacity of the material. mdpi.com
These findings underscore the potential of this compound in the development of advanced functional materials for targeted ion uptake. The ability to create CPs with high capacity and selectivity for valuable or hazardous metal ions like Co²⁺ opens avenues for their use in environmental remediation, hydrometallurgy, and sensing applications.
Research Findings on Co²⁺ Uptake by a this compound-Based Coordination Polymer
| Coordination Polymer | Metal Center | Organic Linker | Target Ion | Uptake Capacity | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Compound 4 | Nickel (Ni) | This compound (H₄DHBDC) | Cobalt (Co²⁺) | 900 mg/g | Presence of free coordination sites in the carboxylate linker. | rsc.org |
Computational and Theoretical Investigations of 2,5 Dihydroxyterephthalic Acid Systems
Density Functional Theory (DFT) Studies on Molecular and Supramolecular Structures
Density Functional Theory has become an indispensable method for investigating the electronic structure and properties of DHTA-based systems. It allows for accurate predictions of geometries, interaction energies, and mechanistic pathways that are often difficult to characterize experimentally.
DFT calculations have been instrumental in refining and understanding the crystal structures of 2,5-dihydroxyterephthalic acid. The crystal structure of the anhydrous form of DHTA (C₈H₆O₆) was determined from laboratory X-ray powder diffraction data and subsequently optimized using DFT techniques. nih.govnih.gov These calculations provide a comparison between the experimentally refined structure and the theoretically optimized geometry, showing a root-mean-square Cartesian displacement of 0.053 Å between the Rietveld-refined and VASP-optimized structures. researchgate.net
In the anhydrous crystal, DFT studies confirm that the molecules form chains linked by strong intermolecular O—H⋯O hydrogen bonds between the carboxylic acid groups, creating centrosymmetric rings. nih.govnih.govresearchgate.net Additionally, a significant intramolecular O—H⋯O hydrogen bond exists between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. nih.govnih.govresearchgate.net
The structure of the this compound dihydrate has also been optimized using DFT. nih.govnih.gov In the dihydrate, the hydrogen bonding network is substantially different. nih.govnih.govresearchgate.net While the intramolecular hydrogen bond persists, the intermolecular interactions are mediated by water molecules. nih.govnih.govresearchgate.net The water acts as a hydrogen bond acceptor from the carboxylic acid and a donor to two other oxygen atoms, preventing the direct interaction between carboxylic acid groups seen in the anhydrous form. nih.govnih.govresearchgate.net
Energy calculations using DFT provide insights into the relative stability of these forms. Calculations performed with CRYSTAL17 suggest the dihydrate structure (DUSJUX) is 28.5 kcal mol⁻¹ lower in energy than the sum of anhydrous DHTA and two water molecules. nih.goviucr.org A separate calculation using VASP indicated that the dihydrate is 114.0 kcal mol⁻¹ more stable. nih.govresearchgate.net This energy difference is attributed to the formation of additional hydrogen bonds in the hydrated crystal. nih.govresearchgate.net A correlation between the hydrogen bond energy and the Mulliken overlap population was used to estimate the energy of individual hydrogen bonds, yielding a value of 59.6 kcal mol⁻¹ lower in energy for the dihydrate, which falls between the two DFT calculation results. nih.goviucr.org
Table 1: Hydrogen Bond Geometry for Anhydrous this compound (I) Data sourced from DFT-optimized structures. researchgate.net
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| O3–H4···O5 | 1.00 | 1.69 | 2.689 | 174 |
| O1–H2···O5 | 0.99 | 1.68 | 2.567 | 147 |
Table 2: Comparative Energy Calculations for DHTA Hydration Comparison of stability between anhydrous DHTA and its dihydrate form. nih.govresearchgate.netiucr.org
| Computational Method | Energy Difference (kcal mol⁻¹) |
| CRYSTAL17 | -28.5 |
| VASP | -114.0 |
| Estimated from Mulliken Overlap Population | -59.6 |
| Negative values indicate the dihydrate is more stable than the sum of anhydrous DHTA and two water molecules. |
DFT simulations have also been applied to study DHTA as a linker in rare-earth metal-organic frameworks (RE-MOFs). osti.govosti.govacs.orgsandia.gov In a Y-DOBDC MOF (where DOBDC is this compound), DFT simulations explored the effect of hydrogen-bonding concentration on the framework's properties. osti.govacs.orgsandia.gov The simulations showed that as the concentration of hydrogen bonds decreases from 100% to 0%, the lattice parameters contract, the density increases, and the calculated band gap energy shifts from 2.25 eV to 3.00 eV. osti.govacs.orgsandia.gov These findings highlight that the degree and type of hydrogen bonding within the DHTA linker are critical in determining the electronic and optical properties of the resulting MOF. osti.govacs.orgsandia.gov
This compound is an excellent candidate for studying proton transfer processes, particularly excited-state intramolecular proton transfer (ESIPT). This phenomenon is the basis for the unique luminescent properties of many MOFs constructed using DHTA as a linker. rsc.orgnih.gov
DFT studies have been employed to understand the ESIPT mechanism in these materials. rsc.org When incorporated into a MOF, the DHTA linker can undergo proton transfer from its hydroxyl group to the adjacent carboxylate oxygen upon photoexcitation. This process leads to the formation of a transient keto-enamine tautomer, which is responsible for a large Stokes-shifted fluorescence. acs.org
The properties of this ESIPT-based luminescence can be systematically tuned by the choice of metal nodes in the MOF structure. rsc.org For instance, a study involving Mg²⁺, Al³⁺, and Zr⁴⁺ cations with the DHTA linker demonstrated that the emission profiles, including intensity, color, and quantum efficiency, are highly dependent on the composition and structural characteristics of the resulting LMOFs (Luminescent Metal-Organic Frameworks). rsc.org Further research on MOFs constructed with Al³⁺, Ga³⁺, and In³⁺ showed that the polarization of the metal ion regulates the electron cloud density of the DHTA ligand. rsc.org As the metal's polarization weakens, the ligand-to-metal charge transfer capability decreases, which in turn enhances the proton transfer ability of the DHTA ligand and increases the sensitivity of the material for fluorescence-based sensing. rsc.org
The dynamic nature of the framework can also play a role. In a dynamic Zn(II)-MOF, the structural flexibility influences the ESIPT process and its use in sensing applications, such as detecting water. figshare.com Computational studies help to unravel how framework dynamism, metal centers, and guest molecules collectively influence the proton transfer mechanism.
Structural Optimization and Energy Calculations
Molecular Dynamics Simulations
While DFT is well-suited for static systems and reaction pathways, Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of DHTA systems over time, which is particularly important for understanding the properties of soft materials like HOFs.
Hydrogen-bonded organic frameworks (HOFs) are porous materials self-assembled through hydrogen bonds between organic linkers like DHTA. researchgate.netwikipedia.org Their structural flexibility and potential for applications in gas separation and molecular recognition make them a key area of research. wikipedia.orgrsc.org
MD simulations have been used to investigate the stability and dynamics of DHTA-based structures that are precursors to or components of HOFs. researchgate.net One study focused on a cyclic dimer of DHTA, connected by intermolecular O-H···O bonds, which is a potential building block for HOFs. researchgate.netresearchgate.net Using MD simulations, the radial distribution functions indicated that a specific dimer configuration, denoted Dc, had a relatively high lifetime of 18.3 ps, suggesting its stability. researchgate.netresearchgate.net The insights from MD were complemented by DFT calculations to analyze the geometry and vibrational spectra of this supramolecular structure. researchgate.net
MD simulations are also crucial for understanding the flexibility and guest-induced structural changes in HOFs. nih.gov For example, simulations can probe the large-scale motions, such as hinge-type rotations and changes in dihedral angles, that allow HOFs to adapt their pore sizes to accommodate guest molecules. nih.gov This dynamic behavior is a defining characteristic of "soft" porous crystals and is essential for their function in applications like molecular separation and sensing. nih.gov By simulating the framework's response to different conditions, MD provides a bridge between the molecular design of the linker and the macroscopic properties of the resulting HOF material. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes for Enhanced Sustainability and Yield
The pursuit of more efficient and environmentally friendly methods for synthesizing 2,5-dihydroxyterephthalic acid (DHTA) is a key focus of current research. Traditional methods are being reimagined and new pathways are being forged to improve yield, reduce costs, and minimize environmental impact.
One promising approach involves the carboxylation of hydroquinone (B1673460). A water-based synthetic route has been developed that produces DHTA on a significant scale by reacting hydroquinone with molten potassium formate (B1220265). This method is followed by the creation of the nickel-based metal-organic framework (MOF) Ni2(dhtp) in a high-yield, water-based suspension, demonstrating a greener alternative to conventional solvent-heavy processes. rsc.org Another novel method utilizes a slurry reactor where the disodium (B8443419) salt of hydroquinone reacts with carbon dioxide under pressure, achieving a yield of 83% after optimization. researchgate.net
Other strategies focus on different starting materials. High yields and purity have been achieved by synthesizing DHTA from 2,5-dihaloterephthalic acid in the presence of a copper source and a coordinating ligand under basic conditions. patsnap.comgoogle.comjustia.com Researchers are also exploring the direct, one-step oxidation of p-xylene (B151628) using a copper-containing catalyst, which simplifies the process by reducing reaction steps and the need for acid-base neutralization, thus decreasing pollution. google.commdpi.comresearchgate.net
Table 1: Comparison of Modern Synthetic Routes for this compound
| Starting Material(s) | Key Reagents/Catalysts | Conditions | Reported Yield | Key Advantages | Reference(s) |
|---|---|---|---|---|---|
| Hydroquinone | Molten potassium formate, Water | Reflux | 92% (for subsequent MOF) | Water-based, high space-time yield | rsc.org |
| Disodium salt of hydroquinone | Carbon dioxide, Sodium acetate (B1210297) (catalyst) | 200°C, 10 bar pressure | 83% | Optimized for high yield in slurry reactor | researchgate.net |
| 2,5-Dihaloterephthalic acid | Copper source, Ligand, Base | Basic conditions | High | High purity and yield | patsnap.comgoogle.comjustia.com |
| p-Xylene | Copper-containing catalyst, Oxidant | Varies | Moderate conversion | One-step reaction, readily available raw material | google.commdpi.comresearchgate.net |
Exploration of New Metal-Organic Framework Architectures and Functionalities
This compound, also known as H4dobdc, is a highly effective organic linker for constructing Metal-Organic Frameworks (MOFs) due to its symmetric sets of oxygen-donating functional groups. researchgate.netrsc.org The exploration of new MOF architectures using this linker is a burgeoning field, leading to materials with tailored functionalities for gas storage, separation, and catalysis.
Systematic studies on reactions with group 4 metals like Titanium (Ti), Zirconium (Zr), and Hafnium (Hf) have yielded novel structures. researchgate.netacs.org For instance, Ti(IV) and DHTA form a layered framework with honeycomb-type sheets that show high heats of adsorption for hydrogen and carbon dioxide. researchgate.netacs.org In contrast, Zr(IV) and Hf(IV) create unique, hydrothermally stable polyhedral networks. acs.org The versatility of DHTA is further demonstrated in its use to synthesize a range of well-known MOF structures, including MOF-74, CPO-27, and UiO-66. cd-bioparticles.netchemrxiv.org
A significant emerging direction is the rational design of defects within MOFs to enhance their properties. By incorporating a fraction of a similar linker that lacks a key functional group, such as substituting some DHTA with 2-hydroxyterephthalic acid in Ni-MOF-74, researchers can create coordinatively unsaturated metal sites. rsc.org These defect-containing MOFs have shown superior electrocatalytic activity compared to their fully coordinated counterparts. rsc.org
Table 2: Selected Metal-Organic Frameworks (MOFs) Based on this compound (DHTA)
| MOF Name/Type | Metal Ion(s) | Structural Features | Potential Applications | Reference(s) |
|---|---|---|---|---|
| Ti-dobdc | Ti(IV) | Layered honeycomb sheets, 1D channels | Gas storage (H₂, CO₂) | researchgate.netacs.org |
| Zr/Hf-dobdc | Zr(IV), Hf(IV) | Polyhedral network, nonoxo-trinuclear building block | Hydrothermally stable applications | acs.org |
| Cu₂(dhtp) | Cu(II) | Honeycomb-like M₂(dhtp) series | CO₂ adsorption | rsc.org |
| Ni-MOF-74D (Defective) | Ni(II) | Intentionally created 4-coordinate Ni-O₄ sites | Electrocatalysis | rsc.org |
| Mn-DOBDC | Mn(II) | Monoclinic space group C2/c | Luminescence | acs.org |
Advancements in Sensing Technologies and Bio-Applications
The unique properties of this compound and its derivatives are being harnessed to create advanced sensing technologies and for novel bio-applications. Its role extends from improving analytical techniques to forming the basis of new chemical sensors.
A notable advancement is the use of DHTA as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). acs.orgresearchgate.net It has been shown to significantly improve the detection and imaging of low-molecular-weight metabolites like amino acids. acs.orgresearchgate.net Compared to common matrices, DHTA produces fewer interfering signals and allows for the detection of all 20 protein amino acids in human serum, with detection limits for some as low as 4-6 ng/mL. acs.org
Furthermore, MOFs constructed with DHTA are being developed as highly sensitive and selective chemical sensors. A cadmium-based 2D MOF nanosheet has been designed for the discriminative detection of water in organic solvents, with a low detection limit of 0.25% v/v. acs.org Similarly, a zinc-based coordination polymer incorporating DHTA has demonstrated the ability to selectively detect acetone (B3395972) and ferric (Fe³⁺) ions through changes in its luminescence. mdpi.com These materials open up possibilities for creating practical, real-time sensors for various analytes. acs.org The photoelectric properties of DHTA-based cocrystals are also being investigated for potential applications. researchgate.net
Table 3: Sensing and Bio-Applications of this compound (DHTA) and its Derivatives
| Application | DHTA-Based Material | Analyte | Key Finding/Performance | Reference(s) |
|---|---|---|---|---|
| MALDI-MSI Matrix | This compound | Amino Acids | Limit of detection of 4 ng/mL for proline; detected 20 protein AAs in serum. | acs.org |
| Luminescent Sensor | [Cd₂(2,5-tpt)(4,5-idc)(H₂O)₄] Nanosheets | Water in DMF | Detection limit of 0.25% v/v; fast response (<30 s). | acs.org |
| Luminescent Sensor | [Zn(Bpy)(DHTA)₀.₅]n Polymer | Acetone, Fe³⁺ ions | High selectivity and sensitivity for acetone and Fe³⁺. | mdpi.com |
| Photoelectric Devices | DHTA-based cocrystal complex | Light/Current | High photocurrent ratio observed. | researchgate.net |
Integration into Next-Generation Energy Storage Systems
The redox-active nature of the this compound molecule makes it and its derivatives highly promising candidates for electrode materials in next-generation energy storage systems. rsc.orgrsc.org Research is focused on developing sustainable, high-performance organic batteries and supercapacitors.
Organic salts of DHTA, such as the tetralithium salt (Li₄C₈H₂O₆) and the tetrasodium (B8768297) salt (Na₄C₈H₂O₆), have been investigated as active materials for both the positive and negative electrodes in lithium-ion and sodium-ion batteries. acs.orgnih.gov Li₄C₈H₂O₆ nanosheets have demonstrated a high discharge capacity of 223 mAh g⁻¹ and maintained 95% capacity after 50 cycles. researchgate.net The sodium salt has shown stable capacities of approximately 180 mAh g⁻¹ when used as either the positive or negative electrode. nih.gov A poly(this compound) interlayer has also been studied as an advanced anode material. researchgate.net
Beyond batteries, MOFs derived from DHTA are contributing to energy storage advancements. An activated porous carbon derived from a Zn-DHTA MOF was used to create a nearly polarized electrode for a novel electrochemical energy storage system. nih.gov This system achieved an impressive energy density of 84.5 Wh kg⁻¹, significantly higher than a standard supercapacitor, along with excellent cycling stability. nih.gov
Table 4: Performance of this compound (DHTA) Based Materials in Energy Storage
| Material | Application/Role | System | Key Performance Metric(s) | Reference(s) |
|---|---|---|---|---|
| Li₄C₈H₂O₆ Nanosheets | Anode/Cathode | Li-ion Battery | Capacity: 223 mAh g⁻¹ at 0.1 C; 95% capacity retention after 50 cycles. | acs.orgresearchgate.net |
| Na₄C₈H₂O₆ | Anode/Cathode | Na-ion Battery | Capacity: ~180 mAh g⁻¹; excellent cycling. | nih.gov |
| Zn-DHTA MOF-derived carbon | Polarized Electrode | Hybrid Supercapacitor | Energy Density: 84.5 Wh kg⁻¹; 94.5% capacitance retention after 10,000 cycles. | nih.gov |
| Na₂Li₂C₈H₂O₆ | Electrode | Li-ion Battery | Showed poor performance due to cationic disorder, converting to Li₄-p-DHT. | rsc.org |
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational modeling with experimental synthesis and analysis is accelerating the discovery and optimization of materials based on this compound. This synergistic approach provides deep insights into material properties and guides the rational design of new functional materials.
Density Functional Theory (DFT) calculations are widely used to understand the structural, electronic, and energetic properties of DHTA and its derivatives. For example, DFT and molecular dynamics simulations have been used to propose and analyze the stable hydrogen-bonded cyclic dimer structure of the DHTA molecule itself. dntb.gov.uaresearchgate.net In the realm of MOFs, DFT simulations have been crucial in understanding how factors like hydrogen bonding concentration within a Y-DOBDC MOF can tune its electronic structure and optical properties, such as the band gap energy. acs.org
This synergy is particularly powerful in predictive materials science. A novel computational screening approach was used to sift through thousands of MOF structures to identify candidates capable of forming reactive iron(IV)-oxo species for catalysis. researchgate.netberkeley.edu This led to the identification of Fe-BTT, which was then experimentally confirmed to selectively oxidize ethane (B1197151) to ethanol (B145695). berkeley.edu Similarly, combined experimental (variable-temperature infrared spectroscopy) and computational studies have provided a detailed understanding of the adsorption of gases like CO, N₂, and CO₂ on the unsaturated metal sites within Mg-MOF-74, revealing the significant role of dispersion forces in the adsorption process. researchgate.net This fusion of theoretical prediction and experimental validation is a powerful engine for future discoveries in the field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
